N-ethyl-4-ethylamino-3-nitrobenzamide
Description
N-Ethyl-4-ethylamino-3-nitrobenzamide is a nitro-substituted benzamide derivative characterized by an ethylamino group at the 4-position and a nitro group at the 3-position of the benzene ring. Its structure features dual ethyl substituents on the amide nitrogen and the amino group, which influence its physicochemical properties, such as solubility and reactivity.
Properties
Molecular Formula |
C11H15N3O3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-ethyl-4-(ethylamino)-3-nitrobenzamide |
InChI |
InChI=1S/C11H15N3O3/c1-3-12-9-6-5-8(11(15)13-4-2)7-10(9)14(16)17/h5-7,12H,3-4H2,1-2H3,(H,13,15) |
InChI Key |
QNYHRKTUYQQDBW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(=O)NCC)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences and molecular properties of N-ethyl-4-ethylamino-3-nitrobenzamide and related compounds:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| This compound | -NO₂ (3), -NHCH₂CH₃ (4), -NHEt | C₁₁H₁₅N₃O₃ | 237.26* | Dual ethyl groups enhance lipophilicity |
| N-(3-Chlorophenethyl)-4-nitrobenzamide | -NO₂ (4), -NHCH₂CH₂(3-Cl-C₆H₄) | C₁₅H₁₃ClN₂O₃ | 304.73 | Chlorophenyl group increases steric bulk |
| N,N-Diethyl-4-nitrobenzamide | -NO₂ (4), -N(Et)₂ | C₁₁H₁₄N₂O₃ | 222.24 | Diethylamide enhances electron withdrawal |
| 4-Nitro-N-(3-nitrophenyl)benzamide | -NO₂ (4), -NH(3-NO₂-C₆H₄) | C₁₃H₉N₃O₅ | 287.23 | Dual nitro groups increase reactivity |
| N-[2-(Dimethylamino)ethyl]-4-nitrobenzamide | -NO₂ (4), -NHCH₂CH₂NMe₂ | C₁₁H₁₅N₃O₃ | 237.26 | Tertiary amine improves solubility |
Physicochemical Properties
- Solubility: Ethyl and diethyl substituents (e.g., N,N-diethyl-4-nitrobenzamide) enhance solubility in organic solvents like dichloromethane due to increased lipophilicity . Polar groups (e.g., dimethylaminoethyl in N-[2-(dimethylamino)ethyl]-4-nitrobenzamide) improve aqueous solubility .
- Spectroscopic Data :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
